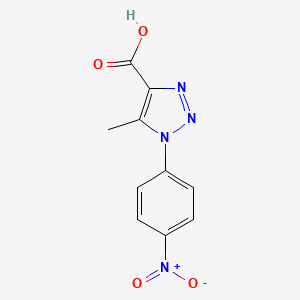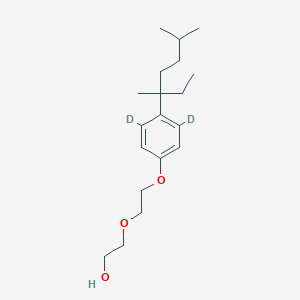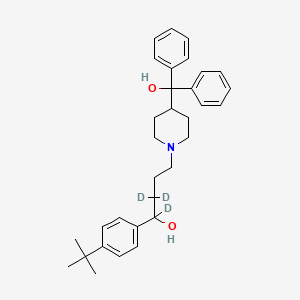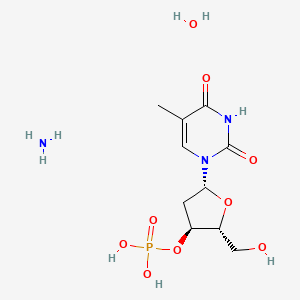
carbon monoxide;cobalt(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;cobalt(2+), often referred to as cobalt carbonyl, is a coordination compound where carbon monoxide molecules are bonded to a cobalt ion in the +2 oxidation state. This compound is of significant interest due to its applications in catalysis, particularly in processes like hydroformylation and Fischer-Tropsch synthesis. The unique properties of cobalt carbonyl make it a valuable subject of study in both industrial and academic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt carbonyl can be synthesized through several methods. One common approach involves the reaction of cobalt salts with carbon monoxide under high pressure. For instance, cobalt(II) chloride can react with carbon monoxide in the presence of a reducing agent like sodium borohydride to form cobalt carbonyl complexes. The reaction typically occurs under conditions of elevated temperature and pressure to facilitate the formation of the carbonyl complex.
Industrial Production Methods
In industrial settings, cobalt carbonyl is often produced through the direct reaction of cobalt metal with carbon monoxide. This process involves passing carbon monoxide gas over finely divided cobalt at high temperatures (around 200-250°C) and pressures (20-30 atm). The resulting cobalt carbonyl can then be purified through distillation or sublimation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt carbonyl undergoes various types of chemical reactions, including:
Oxidation: Cobalt carbonyl can be oxidized to form cobalt oxides. For example, heating cobalt carbonyl in the presence of oxygen leads to the formation of cobalt(II,III) oxide.
Reduction: The compound can be reduced to metallic cobalt under certain conditions, such as in the presence of hydrogen gas at high temperatures.
Substitution: Cobalt carbonyl can undergo ligand substitution reactions where the carbon monoxide ligands are replaced by other ligands like phosphines or amines.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands (e.g., phosphines, amines) in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
Oxidation: Cobalt(II,III) oxide.
Reduction: Metallic cobalt.
Substitution: Cobalt complexes with new ligands, such as cobalt phosphine complexes.
Applications De Recherche Scientifique
Cobalt carbonyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in hydroformylation reactions, where it helps convert alkenes into aldehydes. It is also employed in Fischer-Tropsch synthesis for the production of hydrocarbons from carbon monoxide and hydrogen.
Biology: Research into cobalt carbonyl complexes has explored their potential as enzyme mimics and their interactions with biological molecules.
Medicine: Studies have investigated the use of cobalt carbonyl complexes in drug delivery systems and as potential therapeutic agents.
Industry: Cobalt carbonyl is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism by which cobalt carbonyl exerts its effects primarily involves its ability to coordinate with various substrates and facilitate chemical transformations. In catalytic processes, the carbon monoxide ligands can be displaced by reactant molecules, allowing the cobalt center to participate in bond formation and cleavage. This coordination chemistry is crucial for the compound’s role in catalysis, where it can lower activation energies and increase reaction rates.
Comparaison Avec Des Composés Similaires
Cobalt carbonyl can be compared with other metal carbonyls, such as iron carbonyl and nickel carbonyl. While all these compounds share the ability to coordinate carbon monoxide ligands, cobalt carbonyl is unique in its specific catalytic properties and reactivity. For example:
Iron Carbonyl: Often used in similar catalytic processes but has different reactivity and stability profiles.
Nickel Carbonyl: Known for its use in the Mond process for nickel purification, it has distinct applications compared to cobalt carbonyl.
Similar Compounds
- Iron Carbonyl (Fe(CO)5)
- Nickel Carbonyl (Ni(CO)4)
- Manganese Carbonyl (Mn2(CO)10)
- Chromium Carbonyl (Cr(CO)6)
These compounds, like cobalt carbonyl, are used in various catalytic and industrial applications but differ in their specific properties and uses.
Propriétés
IUPAC Name |
carbon monoxide;cobalt(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/8CO.2Co/c8*1-2;;/q;;;;;;;;2*+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIKJSYMMJWAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co+2].[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Co2O8+4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
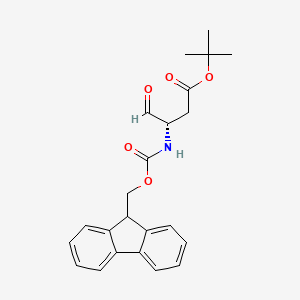

![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)


